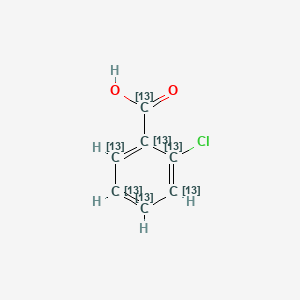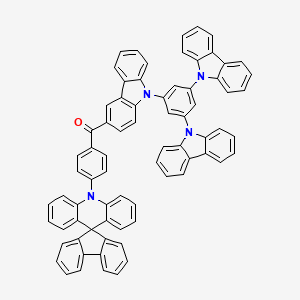
Tcp-BP-sfac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tcp-BP-sfac: is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tcp-BP-sfac is synthesized through a series of chemical reactions involving electron-accepting carbonyl cores and electron-donating groups such as spiro[acridine-9,9′-fluorene] and carbazole derivatives . The detailed synthetic procedures and characterization data are typically outlined in supplementary materials of scientific publications .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification and crystallization processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tcp-BP-sfac undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The exact reagents and conditions depend on the desired chemical transformation .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different photophysical properties depending on the nature of the substituents introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
Tcp-BP-sfac has a wide range of scientific research applications, including:
Wirkmechanismus
This process allows the molecule to harness 100% of electrogenerated excitons through reverse intersystem crossing from the lowest triplet excited state to the lowest singlet excited state . The molecular targets and pathways involved include the electron-accepting carbonyl core and the electron-donating groups, which facilitate efficient energy transfer and light emission .
Vergleich Mit ähnlichen Verbindungen
- CP-BP-sfac
- mCP-BP-sfac
- P-BP-sfac
Comparison: Tcp-BP-sfac stands out due to its strong sky-blue delayed fluorescence and high external quantum efficiency. Compared to similar compounds, this compound exhibits superior photophysical properties, making it a preferred choice for applications in OLEDs and other advanced materials .
Conclusion
This compound is a versatile and highly efficient luminogenic molecule with significant potential in various scientific and industrial applications. Its unique photophysical properties and ability to undergo various chemical reactions make it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C74H46N4O |
|---|---|
Molekulargewicht |
1007.2 g/mol |
IUPAC-Name |
[9-[3,5-di(carbazol-9-yl)phenyl]carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C74H46N4O/c79-73(47-37-40-49(41-38-47)75-71-35-17-10-28-63(71)74(64-29-11-18-36-72(64)75)61-26-8-1-19-53(61)54-20-2-9-27-62(54)74)48-39-42-70-60(43-48)59-25-7-16-34-69(59)78(70)52-45-50(76-65-30-12-3-21-55(65)56-22-4-13-31-66(56)76)44-51(46-52)77-67-32-14-5-23-57(67)58-24-6-15-33-68(58)77/h1-46H |
InChI-Schlüssel |
QZQQYSBVWBHENW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


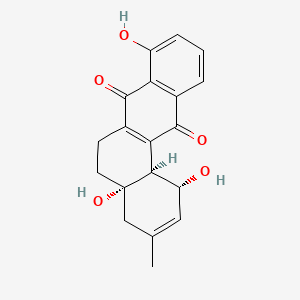
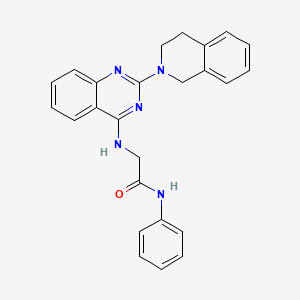
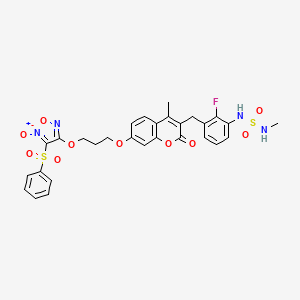


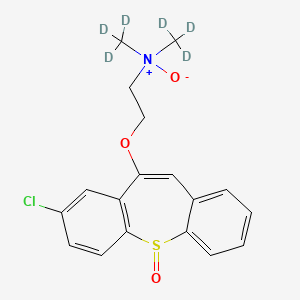





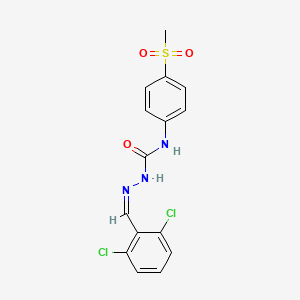
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
